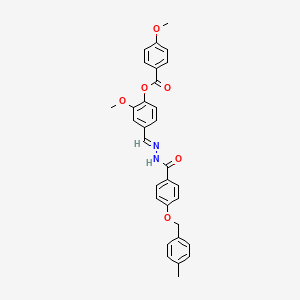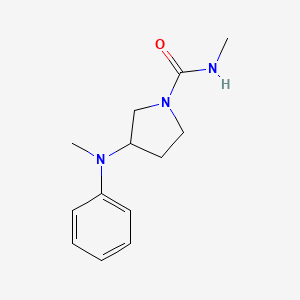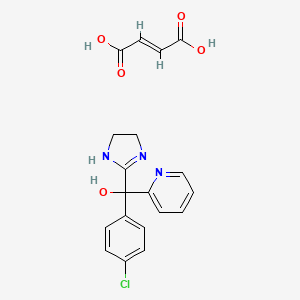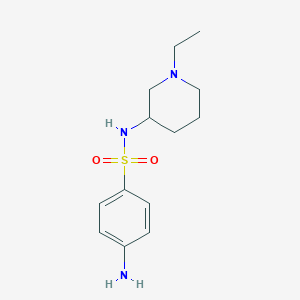![molecular formula C8H4BrNOS3 B12007564 (5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound with a fascinating structure. Let’s break it down:
- The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The thienyl group (a five-membered ring containing sulfur and carbon atoms) is attached to one end of the thiazolidinone ring.
- The methylene group bridges the thienyl ring and the thiazolidinone ring.
- The 5Z configuration indicates the geometry of the double bond in the thienyl-methylene linkage.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a thiazolidinone precursor with a bromothiophene derivative. The key step is the formation of the thienyl-methylene linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example:
Thiazolidinone Synthesis: The thiazolidinone ring can be synthesized from a thiol and an α,β-unsaturated carbonyl compound.
Bromothiophene Addition: The bromothiophene reacts with the thiazolidinone intermediate, forming the desired compound.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient processes, such as continuous flow reactions or optimized catalysts.
Analyse Des Réactions Chimiques
Reactivity: “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” undergoes various reactions:
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfoxide or sulfone derivatives.
- Reduction produces the corresponding alcohol.
- Substitution leads to various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some thiazolidinone derivatives exhibit antimicrobial activity.
Anticancer Potential: Thiazolidinones have been explored as potential anticancer agents.
Pharmaceuticals: Thiazolidinone-based drugs are under investigation.
Agrochemicals: Some derivatives may find applications in crop protection.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For antimicrobial or anticancer effects, it likely involves interactions with cellular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
While there are other thiazolidinones, the unique combination of the thienyl group and the 5Z geometry sets “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” apart.
Similar compounds include:
- Thiazolidinones with different substituents.
- Thienyl-containing compounds without the thiazolidinone core.
Propriétés
Formule moléculaire |
C8H4BrNOS3 |
|---|---|
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3- |
Clé InChI |
FXJZQFCLIBCBAT-HYXAFXHYSA-N |
SMILES isomérique |
C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
SMILES canonique |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)


![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)



![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
